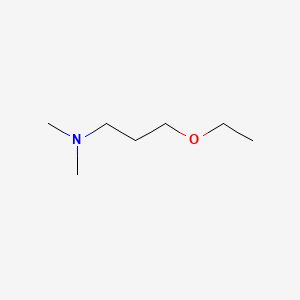
Isoniazid Glucuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoniazid Glucuronate is a derivative of Isoniazid (INH), a synthetic antimicrobial and one of the most important first-line drugs used in the treatment of tuberculosis . It is highly selective against Mycobacterium tuberculosis .
Synthesis Analysis
Isoniazid, also known as isonicotinic acid hydrazide, consists of a pyridine ring and a hydrazine group attached at the para position to the pyridine nitrogen . It is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . A new series of isoniazid–pyrimidine conjugates were synthesized and evaluated for antitubercular activity .Molecular Structure Analysis
Isoniazid has a relatively simple molecular structure with the formula C6H7N3O . The FTIR and FT Raman spectra of Isoniazid have been recorded, providing a detailed vibrational analysis of the fundamental modes of vibration . Isoniazid Glucuronate Sodium Dihydrate has a more complex structure with the formula C12H14N3O7.Na.2H2O .Chemical Reactions Analysis
Isoniazid is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . In addition, Isoniazid, acetylisoniazid, and isonicotinic acid were directly analyzed, whereas hydrazine and acetylhydrazine were determined after derivatization using p-tolualdehyde .Mecanismo De Acción
The antimicrobial activity of Isoniazid is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Safety and Hazards
Direcciones Futuras
The resurgence of tuberculosis and emergence of multidrug-resistant isolates have focused attention on the need for an improved understanding of molecular aspects of the disease, and for elucidation of the factors responsible for drug action and resistance . Further studies are needed to inform guidelines and future directions .
Propiedades
Número CAS |
25019-85-6 |
|---|---|
Fórmula molecular |
C12H15N3O7 |
Peso molecular |
313.26 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6E)-2,3,4,5-tetrahydroxy-6-(pyridine-4-carbonylhydrazinylidene)hexanoic acid |
InChI |
InChI=1S/C12H15N3O7/c16-7(8(17)9(18)10(19)12(21)22)5-14-15-11(20)6-1-3-13-4-2-6/h1-5,7-10,16-19H,(H,15,20)(H,21,22)/b14-5+/t7-,8+,9-,10-/m0/s1 |
Clave InChI |
WREFPPXAWHSISP-PBJGZRIOSA-N |
SMILES isomérico |
C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |
SMILES |
C1=CN=CC=C1C(=O)NN=CC(C(C(C(C(=O)O)O)O)O)O |
SMILES canónico |
C1=CN=CC=C1C(=O)NN=CC(C(C(C(C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




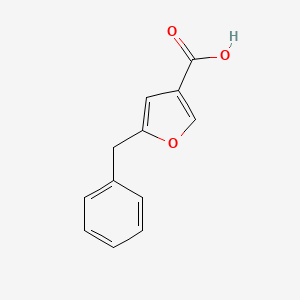
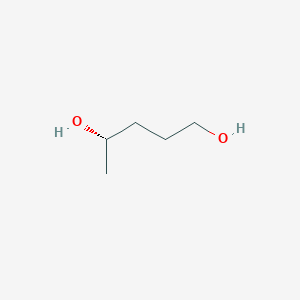
![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)
![[4-[4-(Aminomethyl)phenyl]phenyl]methanamine](/img/structure/B3188836.png)
![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)
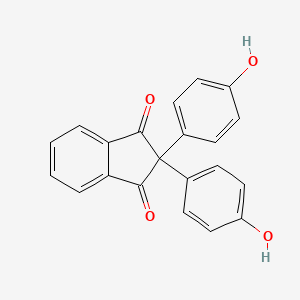
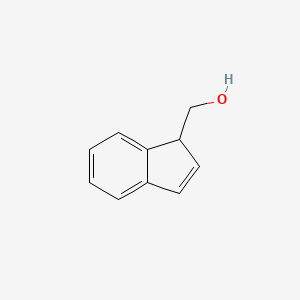
![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)
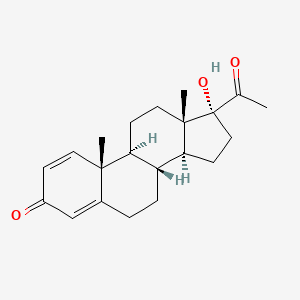
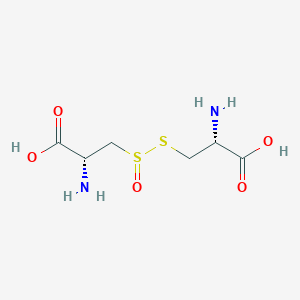

![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)
